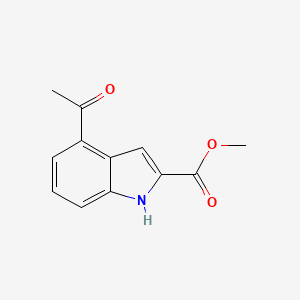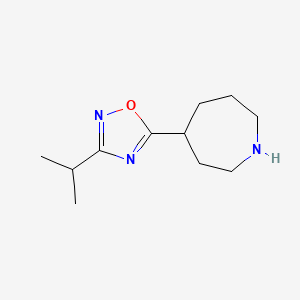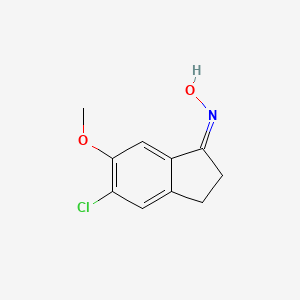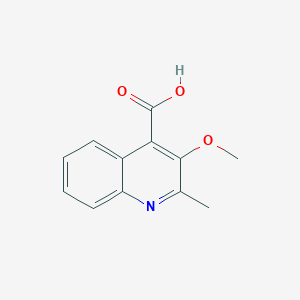![molecular formula C7H6BrNO2 B11891214 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)
2-bromo-6-[(Z)-hydroxyiminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxybenzaldehyde oxime: is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydroxylamine group, and a bromine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxybenzaldehyde oxime typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and hydrolysis to produce the final product.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-2-hydroxybenzaldehyde oxime are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-hydroxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde oximes.
Scientific Research Applications
3-Bromo-2-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Antimicrobial Agent: The compound exhibits antimicrobial properties and is studied for its potential use in combating bacterial and fungal infections.
Cytotoxic and Antineoplastic Drug: It has shown cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Analytical Methods: The compound is used in the development of analytical methods for detecting various chemical substances.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxybenzaldehyde oxime involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This interaction can lead to cell cycle arrest, DNA fragmentation, and apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Bromo-6-hydroxybenzaldehyde oxime
- 3-Bromo-4-hydroxybenzaldehyde oxime
- 2-Bromo-5-hydroxybenzaldehyde oxime
Comparison:
- 3-Bromo-2-hydroxybenzaldehyde oxime is unique due to the specific position of the bromine and hydroxylamine groups on the benzene ring, which influences its reactivity and biological activity.
- Compared to its analogs, it may exhibit different antimicrobial and cytotoxic properties due to the positional effects of the substituents on the benzene ring.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4- |
InChI Key |
WUMOCQYUOSVORL-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N\O |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)










![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)
